![molecular formula C11H20N2O2 B166124 tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate CAS No. 134575-28-3](/img/structure/B166124.png)
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate, also known as BAM, is a compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Wirkmechanismus
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate binds to the orthosteric site of nAChRs, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of cations, which leads to depolarization of the cell membrane and the subsequent release of neurotransmitters.
Biochemische Und Physiologische Effekte
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to enhance the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in lab experiments is its selectivity for nAChRs, which allows for the study of their function in isolation. However, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has a relatively short half-life, which limits its usefulness in long-term experiments.
Zukünftige Richtungen
Future research on tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could focus on improving its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be used in conjunction with other tools, such as optogenetics and calcium imaging, to further elucidate the function of nAChRs in the brain. Finally, tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate could be studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Synthesemethoden
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate can be synthesized through a multistep process that involves the reaction of tert-butyl carbamate with 2-methyl-3-azabicyclo[3.1.0]hexan-6-one. The resulting product is then treated with trifluoroacetic acid to obtain tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate in high yield.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been studied for its potential use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors play a crucial role in a variety of physiological processes, including learning and memory, attention, and addiction. tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate has been shown to selectively bind to nAChRs, making it a useful tool for studying their function.
Eigenschaften
CAS-Nummer |
134575-28-3 |
|---|---|
Produktname |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-6-8-7(5-12-6)9(8)13-10(14)15-11(2,3)4/h6-9,12H,5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
HOWBTXXCVBFYGD-UHFFFAOYSA-N |
SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
Kanonische SMILES |
CC1C2C(C2NC(=O)OC(C)(C)C)CN1 |
Synonyme |
Carbamic acid, (2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-, 1,1-dimethylethyl ester, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



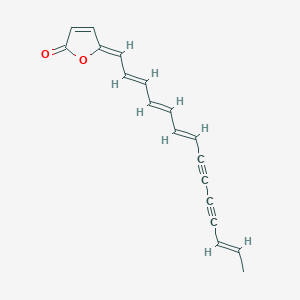
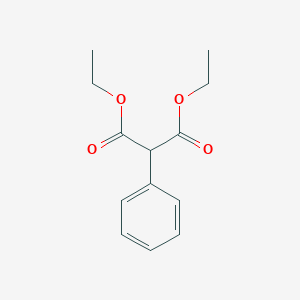
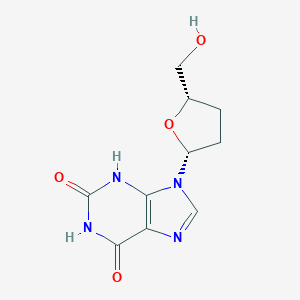
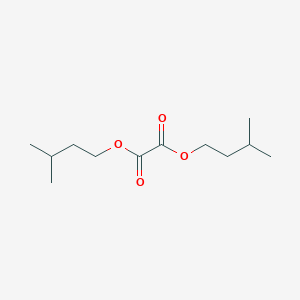
![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
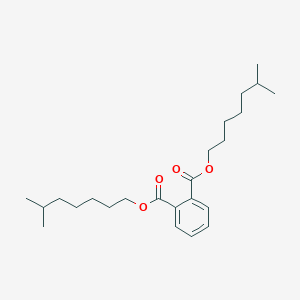
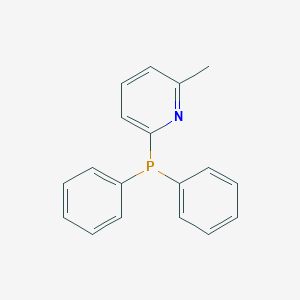
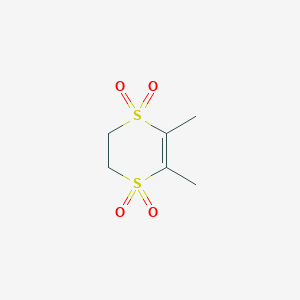
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
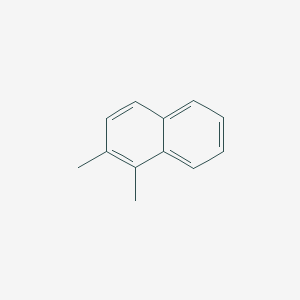
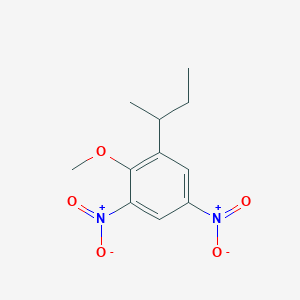
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
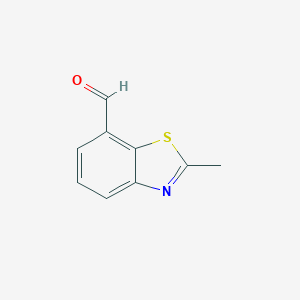
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)